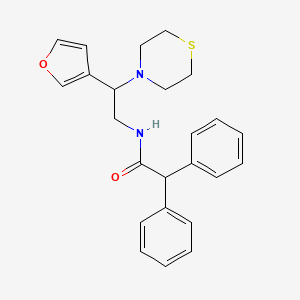

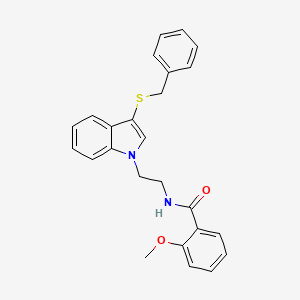

![molecular formula C30H24N2O4 B2739638 N,N'-(4,4'-Biphenylylene)bis(bicyclo[2.2.1]hepta-5-ene-2,3-dicarbimide) CAS No. 22499-41-8](/img/structure/B2739638.png)

N,N'-(4,4'-Biphenylylene)bis(bicyclo[2.2.1]hepta-5-ene-2,3-dicarbimide)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound might involve the reaction of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with other reagents. For instance, it has been reported that bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride reacts with methyl aminomethyllambertianate to give an amide of bicyclo[2.2.1]heptan-1,2-dicarbocylic acid .Aplicaciones Científicas De Investigación

- CCG-342595 exhibits promising anticancer activity. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistically, it interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth. Further studies are needed to optimize its efficacy and safety for potential clinical use .

Anticancer Properties

Safety and Hazards

Mecanismo De Acción

CCG-342595, also known as “4-(4’-{3,5-dioxo-4-azatricyclo[5.2.1.0{2,6}]dec-8-en-4-yl}-[1,1’-biphenyl]-4-yl)-4-azatricyclo[5.2.1.0{2,6}]dec-8-ene-3,5-dione” or “N,N’-(4,4’-Biphenylylene)bis(bicyclo[2.2.1]hepta-5-ene-2,3-dicarbimide)”, is a small molecule with significant potential in the field of neuroprotection and cancer treatment .

Target of Action

The primary targets of CCG-342595 are the N-methyl-D-aspartate (NMDA) receptor and the voltage-gated calcium channel (VGCC) . These targets play a crucial role in the regulation of calcium influx in neurons, which is a key factor in the development of neurodegenerative disorders .

Mode of Action

CCG-342595 acts by inhibiting the overactivation of the NMDA receptor and VGCC depolarization . This inhibition results in a decrease in calcium influx, thereby reducing the excitotoxicity that can lead to neuronal damage . The compound’s action is downstream of Rho, as it blocks transcription stimulated by various activators .

Biochemical Pathways

The compound’s action on the NMDA receptor and VGCC affects the calcium signaling pathway . By inhibiting calcium influx, CCG-342595 can prevent the activation of enzymes and other proteins that can lead to cell damage and death .

Pharmacokinetics

The compound has been shown to have low or no toxicity against neuroblastoma cells at concentrations of 10–50 µm .

Result of Action

CCG-342595 has been shown to have neuroprotective effects, as it can attenuate MPP±induced neurotoxicity . It also has potential anti-cancer effects, as it can inhibit the growth of certain cancer cell lines and stimulate apoptosis in others .

Action Environment

The efficacy and stability of CCG-342595 can be influenced by various environmental factors, such as the presence of other drugs or substances, the pH of the environment, and the temperature . .

Propiedades

IUPAC Name |

4-[4-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24N2O4/c33-27-23-17-1-2-18(13-17)24(23)28(34)31(27)21-9-5-15(6-10-21)16-7-11-22(12-8-16)32-29(35)25-19-3-4-20(14-19)26(25)30(32)36/h1-12,17-20,23-26H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXJSRMXIYMRBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C5=CC=C(C=C5)N6C(=O)C7C8CC(C7C6=O)C=C8 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-(4,4'-Biphenylylene)bis(bicyclo[2.2.1]hepta-5-ene-2,3-dicarbimide) | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide](/img/structure/B2739556.png)

![N-{[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-phenylalanine](/img/structure/B2739563.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2739564.png)

![7-(4-fluorophenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2739566.png)

![2-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2739568.png)

![Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-tert-butyl-1-benzofuran-3-carboxylate](/img/structure/B2739569.png)

![7-(4-Ethoxybenzoyl)-5-[(4-fluorophenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2739570.png)

![2-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2739575.png)

![3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid](/img/structure/B2739577.png)